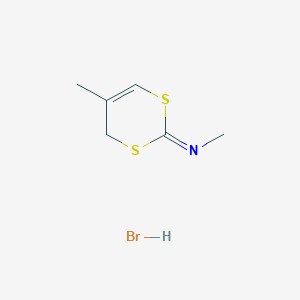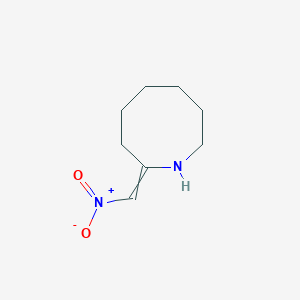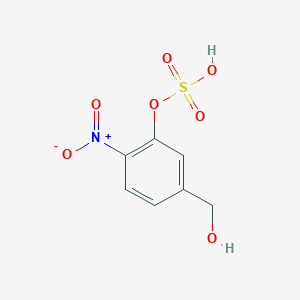
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural properties, which include a hydroxymethyl group, a nitro group, and a sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate typically involves the nitration of 5-(Hydroxymethyl)phenol followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the phenol ring. The subsequent sulfonation step involves reacting the nitrated compound with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate ester.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-nitrophenyl hydrogen sulfate.
Reduction: 5-(Hydroxymethyl)-2-aminophenyl hydrogen sulfate.
Substitution: Products depend on the nucleophile used, such as 5-(Hydroxymethyl)-2-nitrophenol if hydroxide is used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in biomass conversion and as a platform chemical for producing biofuels and biochemicals.
5-(Chloromethyl)furfural: A halogenated analog with applications in organic synthesis.
5-(Bromomethyl)furfural: Another halogenated derivative used in chemical research.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is unique due to the presence of both a nitro group and a sulfate ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61161-79-3 |
|---|---|
Formule moléculaire |
C7H7NO7S |
Poids moléculaire |
249.20 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-2-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H7NO7S/c9-4-5-1-2-6(8(10)11)7(3-5)15-16(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
Clé InChI |
WUPODUOTHMINNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)OS(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
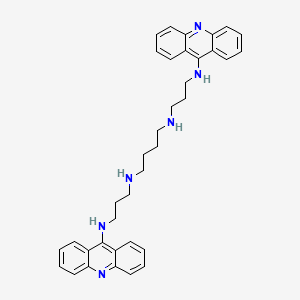
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
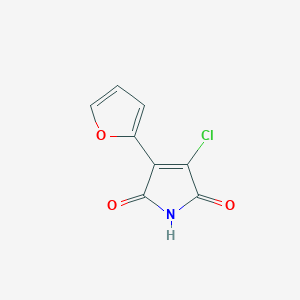

![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

